N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide
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Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and the types of atoms it contains. It may also include information about the compound’s role or function if it is known .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can involve multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (used up) or a product (created).Scientific Research Applications
Synthesis and Characterization
- Photodynamic Therapy Applications : A study by Pişkin et al. (2020) introduced a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and is highlighted for its potential as a Type II photosensitizer in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
- Anticancer Potential : Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives, including a benzenesulfonamide derivative, showing significant anticancer activity against various cancer cell lines. This highlights the role of such compounds in developing new anticancer agents (Tsai et al., 2016).
Applications in Chemical Reactions
- N-Demethylation of Amides : A study demonstrated the use of N-fluorobenzenesulfonimide as an oxidant in the N-demethylation of N-methyl amides, facilitated by a copper catalyst. This process forms N-demethylated amides and highlights the utility of benzenesulfonamide derivatives in organic synthesis (Yi et al., 2020).
- Selective Catalysis in Alcohol Oxidation : Hazra et al. (2015) explored sulfonated Schiff base copper(II) complexes as efficient and selective catalysts for the oxidation of alcohols, where benzenesulfonamide derivatives played a crucial role in enhancing the reaction selectivity and efficiency (Hazra, Martins, Silva, & Pombeiro, 2015).
Mechanism of Action
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-22(15-16-8-4-3-5-9-16)13-7-6-12-21-26(23,24)19-14-17(20)10-11-18(19)25-2/h3-5,8-11,14,21H,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXLCLADPGDVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNS(=O)(=O)C1=C(C=CC(=C1)F)OC)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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